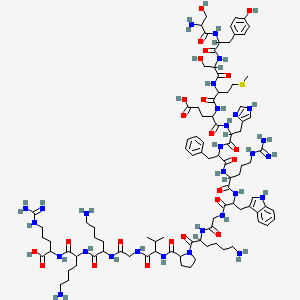
alpha1-17-ACTH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Alpha1-17-ACTH is a useful research compound. Its molecular formula is C95H145N29O23S and its molecular weight is 2093.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Alpha1-17-ACTH (Adrenocorticotropic Hormone) is a peptide hormone that plays a crucial role in the regulation of steroidogenesis and various physiological processes. This article delves into the biological activity of this compound, presenting findings from various studies, including gene expression analysis, case studies, and pharmacological effects.
This compound primarily stimulates the adrenal cortex to produce glucocorticoids, primarily cortisol, and adrenal androgens. It binds to the melanocortin 2 receptor (MC2R) on adrenal cells, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This cascade results in the upregulation of steroidogenic enzymes, which are essential for cortisol synthesis.
Gene Expression Studies
A study utilizing oligonucleotide microarray analysis demonstrated that treatment with ACTH significantly affects gene expression in human adrenocortical cells. The research indicated:
- Increased Expression : After 48 hours of ACTH treatment, 84 genes were upregulated by more than fourfold in fetal adrenal cells (FA), while 30 genes showed similar increases in adult adrenal cells (AA). Notably, six genes related to steroid biosynthesis were among those most significantly upregulated, including:
- StAR (Steroidogenic Acute Regulatory protein)
- CYP11A1 (Cholesterol side-chain cleavage enzyme)
- CYP17A1 (17-alpha-hydroxylase/17,20-lyase)
The expression of MC2R itself was increased by 12-fold, indicating that ACTH not only stimulates steroidogenesis but also enhances its own receptor's expression .
Pharmacological Effects
This compound has been shown to influence several hormonal pathways beyond cortisol production. In a study involving healthy subjects, administration of ACTH 1-17 resulted in significant increases in growth hormone (GH) levels:
- Growth Hormone Response : A clear GH peak was observed in 10 out of 12 male subjects following ACTH infusion, suggesting that this compound may have broader implications for endocrine function beyond adrenal stimulation .
Clinical Case Studies
Several clinical case studies illustrate the effects of ACTH on patients with adrenal disorders:
- Congenital Adrenal Hyperplasia : A study examined patients with incidental adrenal masses who exhibited exaggerated responses to ACTH stimulation tests. The findings suggested that impaired 21-hydroxylase activity was common among these patients, correlating with tumor size and indicating that ACTH responsiveness may be retained even in pathological conditions .
- Ectopic ACTH Syndrome : In cases where ectopic sources produce excess ACTH, patients displayed elevated serum cortisol levels. Histopathological examinations revealed adrenal hyperplasia consistent with excessive ACTH stimulation .
Summary of Findings
The biological activity of this compound encompasses a wide range of effects on gene expression and hormonal regulation. The following table summarizes key findings from recent studies:
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNMAFWEFLFAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H145N29O23S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2093.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














